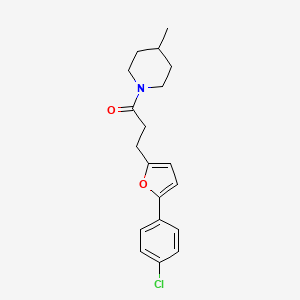
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl-furyl-propanoyl group
Preparation Methods
The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl-2-furyl-propanoyl intermediate, which is then reacted with 4-methylpiperidine under specific conditions. The reaction conditions often involve the use of polar aprotic solvents and bases such as sodium hydride . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine can be compared with similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: Studied for their antitubercular properties. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic uses.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C17H20ClN
- Molecular Weight : 285.80 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the piperidine ring followed by acylation with the furoyl moiety.
Anticancer Properties
Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a study on similar piperidine derivatives showed promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Cytotoxicity Assay : The MTT assay was employed to determine the IC50 values of these compounds. The most potent derivatives exhibited IC50 values as low as 2.32 µg/mL, indicating significant antitumor activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at the S and G2/M phases.
- Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and caspase-9 were observed, suggesting that these compounds promote apoptosis in cancer cells .
Antimicrobial Effects
In addition to anticancer properties, related piperidine derivatives have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compounds were evaluated for their ability to inhibit bacterial growth, demonstrating significant inhibitory effects at varying concentrations .
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory potential of these compounds:
- Acetylcholinesterase Inhibition : Compounds exhibited strong inhibitory activity against acetylcholinesterase, which is relevant for neurodegenerative diseases .
- Urease Inhibition : The compounds also displayed significant urease inhibition, which could be beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study investigated a series of piperazine and piperidine derivatives, including those similar to this compound. Results indicated that modifications to the piperidine structure significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Screening : Another research effort synthesized various derivatives and tested them against multiple bacterial strains. The findings indicated that certain compounds showed promising antibacterial activity, suggesting potential applications in antibiotic development .
Properties
CAS No. |
853312-27-3 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H22ClNO2/c1-14-10-12-21(13-11-14)19(22)9-7-17-6-8-18(23-17)15-2-4-16(20)5-3-15/h2-6,8,14H,7,9-13H2,1H3 |
InChI Key |
XJWPPRRJAUDSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















